molecular formula C17H19NO2 B1608708 N,N-Dibenzyl glycine methyl ester CAS No. 94226-55-8

N,N-Dibenzyl glycine methyl ester

Cat. No.: B1608708
CAS No.: 94226-55-8
M. Wt: 269.34 g/mol
InChI Key: LHIQQTZOSWEAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dibenzyl glycine methyl ester is an organic compound with the molecular formula C17H19NO2 It is a derivative of glycine, where the amino group is substituted with two benzyl groups, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dibenzyl glycine methyl ester can be synthesized through the esterification of 2-(dibenzylamino)acetic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and methanol mixture with a catalyst such as sulfuric acid or hydrochloric acid to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of methyl 2-(dibenzylamino)acetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl glycine methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amines.

Scientific Research Applications

N,N-Dibenzyl glycine methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(dibenzylamino)acetate involves its interaction with various molecular targets. In catalytic processes, it acts as a ligand, modifying the framework of catalytic intermediates and enhancing reaction rates . The compound’s structure allows it to participate in hydrogen bonding and other interactions that influence its reactivity and effectiveness in different applications.

Comparison with Similar Compounds

Uniqueness: N,N-Dibenzyl glycine methyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and overall chemical behavior

Properties

IUPAC Name

methyl 2-(dibenzylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-20-17(19)14-18(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIQQTZOSWEAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407300
Record name N,N-Dibenzyl glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94226-55-8
Record name N,N-Dibenzyl glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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